(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol is a chemical compound with the molecular formula CHOSi and a molecular weight of approximately 232.39 g/mol. It is classified under the IUPAC name (3-(((tert-butyldimethylsilyl)oxy)methyl)oxetan-3-yl)methanol. The compound features a unique oxetane ring structure, which contributes to its chemical properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .
These reactions highlight its versatility as a building block in organic synthesis .
While specific biological activity data for (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol is limited, compounds containing silyl groups often exhibit interesting biological properties. Silyl ethers can enhance the solubility and stability of various drugs, potentially improving their pharmacokinetic profiles. Moreover, derivatives of oxetanes have been studied for their potential as drug candidates due to their ability to modulate biological pathways .
Several synthetic routes exist for the preparation of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol:
These methods allow for the tailored synthesis of this compound for research or industrial applications .
(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol serves as an important intermediate in organic synthesis. Its applications include:
Several compounds share structural similarities with (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-(triphenylphosphanylidene)hexanoate | CHOSi | Contains triphenylphosphanylidene, enhancing its reactivity |
| Ethyl 4-[[(tert-butyldimethylsilyl)oxy]methyl]cyclohexane-1-carboxylate | CHOSi | Features a cyclohexane structure, differing from oxetane |
| 3-{[(tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol | CHOSi | Contains diphenylsilyl group, affecting solubility and reactivity |
The unique oxetane ring and specific silyl ether functionality of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol set it apart from these similar compounds, offering distinct pathways for
The synthesis of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol represents an important area of research in heterocyclic chemistry, particularly due to the growing interest in oxetane-containing compounds for various applications [1] [2]. This section explores the diverse synthetic approaches for preparing this specific oxetane derivative, with particular emphasis on the formation of the oxetane ring and the incorporation of the tert-butyldimethylsilyl (TBDMS) protecting group [3].
Nucleophilic displacement reactions represent one of the most common and versatile approaches for constructing the oxetane ring in (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol [1] [4]. This strategy typically involves intramolecular cyclization reactions where a nucleophilic oxygen atom attacks an electrophilic carbon bearing a suitable leaving group [2].
The general mechanism for oxetane formation via nucleophilic displacement involves the following key steps:
For the synthesis of 3,3-disubstituted oxetanes like (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol, nucleophilic displacement strategies are particularly valuable as they allow for the controlled introduction of substituents at the 3-position [2] [4]. The presence of two substituents at this position enhances the stability of the oxetane ring by sterically blocking the approach of nucleophiles to the C-O σ* antibonding orbital [2].
Table 1: Common Leaving Groups for Nucleophilic Displacement in Oxetane Synthesis
| Leaving Group | Activation Method | Typical Reaction Conditions | Yield Range (%) |
|---|---|---|---|
| Tosylate | TsCl, pyridine | NaH, DMF, 0-25°C | 43-75 |
| Mesylate | MsCl, Et3N | KOtBu, THF, 0-25°C | 50-80 |
| Bromide | PBr3 or HBr | NaH, DMF, 0°C | 70-90 |
| Chloride | SOCl2 or PCl5 | NaH, DMF, 25°C | 65-85 |
| Iodide | I2, PPh3, imidazole | Base, DMF, 0-25°C | 60-75 |
The data in Table 1 demonstrates that bromides generally provide the highest yields in nucleophilic displacement reactions for oxetane formation, making them preferred leaving groups for the synthesis of compounds like (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol [1] [5].
The selective protection of one hydroxyl group as a silyl ether is a crucial step in the synthesis of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol [3] [6]. The tert-butyldimethylsilyl (TBDMS) group serves as an excellent protecting group due to its stability under various reaction conditions and its selective introduction to primary alcohols over secondary or tertiary alcohols [3].
The typical procedure for TBDMS protection involves:
For the synthesis of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol, this selective protection is essential as it allows for the differentiation between the two hydroxymethyl groups present in the precursor [7] [6]. The unprotected hydroxyl group can then participate in the nucleophilic displacement reaction to form the oxetane ring, while the TBDMS-protected hydroxyl remains intact throughout the synthesis [6].
Research has shown that the selective mono-silylation of 2-methylene-1,3-propanediol derivatives can be achieved in high yields (85-95%) using TBDMSCl (1.0 equiv), imidazole (2.0 equiv) in dichloromethane at 0°C [7] [6]. This selectivity is attributed to the difference in steric accessibility between the two primary hydroxyl groups in the precursor molecule [3].
The TBDMS group also enhances the overall stability of the intermediate compounds during subsequent transformations, as it is resistant to a wide range of reaction conditions including strong bases (e.g., sodium hydride, potassium tert-butoxide) commonly used in the cyclization step of oxetane formation [3] [5].
Achieving stereochemical control in the synthesis of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol is critical for obtaining the desired configuration at the stereogenic centers [4] [5]. Although the target compound itself does not contain stereogenic centers due to the geminal disubstitution pattern at the 3-position of the oxetane ring, stereochemical considerations become important when using chiral precursors or when developing general methodologies applicable to related compounds [4].
Several strategies have been developed to control the stereochemistry during oxetane ring formation:
For 3,3-disubstituted oxetanes like (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol, the stereochemical control primarily focuses on the selective formation of the oxetane ring rather than creating stereogenic centers at the 3-position [4] [5]. However, the methodology developed for this compound can be extended to the synthesis of related oxetanes with stereogenic centers [4].
Recent advances in asymmetric synthesis have enabled the preparation of enantiomerically enriched oxetanes through iridium-catalyzed anti-diastereo- and enantioselective C-C coupling reactions [4]. These methods provide access to oxetanes bearing all-carbon quaternary stereocenters with excellent levels of stereochemical control (>95% ee) [4].
Table 2: Stereochemical Control Methods in Oxetane Synthesis
| Method | Catalyst/Reagent | Substrate | Diastereoselectivity | Enantioselectivity |
|---|---|---|---|---|
| Iridium-catalyzed C-C coupling | [Ir(cod)Cl]2/phosphine | Primary alcohols/isoprene oxide | >20:1 dr | >95% ee |
| Paternò-Büchi reaction | Thioxanthone (photocatalyst) | Olefins/carbonyl compounds | Variable | Up to 98% ee |
| Intramolecular etherification | Chiral Lewis acids | Halohydrins | >10:1 dr | 80-95% ee |
| Enzymatic kinetic resolution | Halohydrin dehalogenase | Racemic oxetanes | - | >99% ee |
The data in Table 2 highlights the significant progress made in developing stereoselective methods for oxetane synthesis, which can be adapted for the preparation of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol and related compounds [4] [5] [9].
Metal-mediated cycloaddition represents an alternative approach for the construction of the oxetane ring in (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol [10] [11]. These methods typically involve the use of transition metal catalysts to facilitate the formation of the four-membered ring through various cycloaddition pathways [11].
One significant approach involves rhodium-catalyzed O-H insertion reactions followed by cyclization [5]. This method begins with the reaction of diazo compounds with appropriately functionalized alcohols in the presence of rhodium catalysts, followed by intramolecular cyclization to form the oxetane ring [5]. For the synthesis of 3,3-disubstituted oxetanes like (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol, this approach offers several advantages including mild reaction conditions and compatibility with various functional groups [5].
The general procedure involves:
Research has demonstrated that [Rh2(OAc)4] is particularly effective for the O-H insertion step, providing yields of 70-90% for a range of substrates [5]. The subsequent cyclization step typically employs sodium hydride in DMF, with yields ranging from 65-75% for 3,3-disubstituted oxetanes [5].
Another metal-mediated approach involves copper-catalyzed transformations, which have recently been applied to the synthesis of fluorinated oxetanes [12] [13]. While not directly applicable to the synthesis of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol, these methods demonstrate the versatility of metal catalysis in oxetane synthesis and could potentially be adapted for the preparation of functionalized derivatives [12] [13].
Cobalt-catalyzed reactions have also emerged as valuable tools for oxetane synthesis, particularly for generating nucleophilic radicals from oxetanes through ring-opening processes [14]. These methods could be relevant for the post-functionalization of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol to access more complex derivatives [14].
Solid-phase synthesis techniques have emerged as valuable approaches for the preparation of oxetane derivatives, including compounds related to (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol [15] [16]. These methods offer advantages such as simplified purification procedures, the ability to use excess reagents to drive reactions to completion, and the potential for automation and high-throughput synthesis [15] [16].
The application of solid-phase techniques to oxetane synthesis typically involves:
For the synthesis of oxetane-modified peptides, solid-phase peptide synthesis (SPPS) has been successfully employed [15] [16]. This approach involves the incorporation of oxetane-containing building blocks into peptide chains using conventional Fmoc SPPS protocols [16]. While this method is not directly applicable to the synthesis of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol itself, it demonstrates the compatibility of oxetane structures with solid-phase techniques [16].
The development of oxetane-modified dipeptide building blocks for SPPS has been reported, with a practical 4-step route to such building blocks demonstrated [15]. These methods could potentially be adapted for the solid-phase synthesis of derivatives of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol, particularly for the preparation of libraries of functionalized analogues [15].
Recent advances in solid-phase synthesis have also enabled the incorporation of all 20 proteinogenic amino acids into oxetane-containing dipeptide building blocks through modifications of the synthetic route and changes to the protecting group strategy [15]. These developments expand the potential applications of solid-phase techniques in oxetane chemistry [15] [16].
Post-functionalization strategies play a crucial role in expanding the structural diversity of oxetane derivatives starting from key intermediates like (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol [2] [17]. These approaches allow for the introduction of various functional groups onto the oxetane scaffold while maintaining the integrity of the four-membered ring [2] [17].
The post-functionalization of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol can proceed through several pathways, including:
These transformations must be carefully controlled to avoid ring-opening reactions, which can occur under certain conditions due to the inherent strain of the oxetane ring [2] [18]. However, 3,3-disubstituted oxetanes like (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol exhibit enhanced stability compared to less substituted oxetanes, making them more amenable to post-functionalization strategies [2].
Bromomethyl-substituted oxetanes represent valuable intermediates for the post-functionalization of compounds like (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol [5]. These intermediates can be prepared through the bromination of the free hydroxyl group in (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol using reagents such as phosphorus tribromide or carbon tetrabromide/triphenylphosphine [5].
The resulting bromomethyl derivatives serve as versatile building blocks for further transformations through nucleophilic substitution reactions . A wide range of nucleophiles can be employed, including:
Research has demonstrated that 3,3-bis(bromomethyl)oxetane (BBMO) undergoes efficient substitution reactions with various nucleophiles, providing access to a diverse array of functionalized oxetanes . These reactions typically proceed under mild conditions (room temperature to 80°C) with good to excellent yields (70-95%) .
Table 3: Nucleophilic Substitution Reactions of Bromomethyl Oxetanes
| Nucleophile | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| Sodium azide | DMF, 60°C, 12h | Azidomethyl oxetane | 85-95 |
| Primary amines | THF, 25°C, 24h | Aminomethyl oxetane | 75-90 |
| Sodium alkoxides | THF, 0-25°C, 6h | Alkoxymethyl oxetane | 80-90 |
| Potassium thioacetate | DMF, 25°C, 4h | Thioacetoxymethyl oxetane | 85-95 |
| Potassium cyanide | DMSO, 60°C, 8h | Cyanomethyl oxetane | 70-85 |
The data in Table 3 highlights the versatility of bromomethyl oxetanes as intermediates for the preparation of functionalized derivatives of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol [5].
Carboxylic acid derivatives of oxetanes, including those derived from (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol, can undergo interesting isomerization pathways that provide access to valuable structural motifs [20] [17]. These isomerizations typically involve the ring-opening of the oxetane followed by cyclization to form lactones or other heterocyclic systems [20].
Recent research has revealed that oxetane-carboxylic acids are intrinsically unstable and readily isomerize to the corresponding lactones under mild conditions [20]. This transformation proceeds through an intramolecular mechanism involving the activation of the oxetane ring by the carboxylic acid group [20].
The proposed mechanism involves:
For derivatives of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol, oxidation of the free hydroxyl group to a carboxylic acid could potentially trigger such isomerization pathways [20] [17]. This transformation would need to be carefully controlled if the goal is to maintain the oxetane ring, or it could be deliberately exploited to access lactone derivatives [20].
Studies have shown that the isomerization of oxetane-carboxylic acids follows first-order kinetics with rate constants in the range of 0.0064 min^-1 in isopropanol under heating [20]. The reaction can occur even at room temperature, with complete isomerization observed after extended storage periods [20].
This isomerization pathway represents both a challenge and an opportunity in the chemistry of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol derivatives [20] [17]. While it may limit the stability of certain carboxylic acid derivatives, it also provides access to structurally diverse lactones that could have valuable applications [20].
The compound (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol represents a unique molecular architecture that combines the strained oxetane ring system with the protective tert-butyldimethylsilyl functionality and a primary alcohol substituent. This molecular design results in distinctive physicochemical properties that merit detailed analysis across multiple dimensions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₄O₃Si |
| Molecular Weight (g/mol) | 232.39 |
| CAS Number | 2306264-51-5 |
| IUPAC Name | (3-(((tert-butyldimethylsilyl)oxy)methyl)oxetan-3-yl)methanol |
| Physical State (at RT) | Solid (white/colorless) |
| Purity (typical) | 97% |
| Storage Conditions | Cold storage (-20°C to -80°C), argon atmosphere |
The thermal behavior of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol is governed by the interplay between its constituent functional groups, each contributing distinct thermal characteristics. The oxetane ring system, with its inherent ring strain of 25.5 kcal/mol [1], represents a thermodynamically unstable structural element that undergoes characteristic decomposition pathways under elevated temperatures.
Computational studies on oxetane thermal decomposition reveal that the parent oxetane molecule undergoes pyrolysis in the temperature range of 420-480°C, producing ethylene and formaldehyde as primary products [2] [3]. However, substituted oxetanes demonstrate significantly different thermal profiles, with decomposition temperatures typically ranging from 250-400°C depending on the nature and position of substituents [2].
The tert-butyldimethylsilyl protecting group introduces additional thermal considerations. Research on silyl ether systems indicates that these functionalities begin to show thermal instability at temperatures below 250°C, with the initial degradation occurring through cleavage of the silicon-oxygen bonds [4]. Silyl ether-coupled polymers demonstrate thermal decomposition onset temperatures (Td,5%) around 312°C, with complete structural breakdown occurring through a two-stage process involving initial alkyl chain degradation followed by silicon-oxygen bond cleavage [4].
| Compound Type | Thermal Decomposition Temperature (°C) | Key Decomposition Products |
|---|---|---|
| Oxetane (parent compound) | 420-480 (pyrolysis range) | Ethylene, formaldehyde |
| Substituted oxetanes (general) | 250-400 (varies by substitution) | Variable based on substituents |
| tert-Butyldimethylsilyl ethers | 150-300 (hydrolysis dependent) | Alcohol + silane fragments |
| Poly(silyl ether)s | <250 (initial degradation) | Alkyl fragments, Si-O cleavage |
| Silyl ether vitrimers | >150 (reprocessable) | Maintains structural integrity |
The presence of the methanol substituent adds another dimension to the thermal profile. Primary alcohols generally exhibit good thermal stability up to temperatures of 200-300°C under inert conditions, but can undergo dehydration reactions at elevated temperatures to form alkenes or ethers [5].
Based on the thermal characteristics of the individual components, (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol is expected to demonstrate initial thermal instability around 200-250°C, with the silyl ether linkage representing the most thermally labile component. The decomposition pathway would likely proceed through hydrolysis or alcoholysis of the silicon-oxygen bond, followed by potential ring-opening of the oxetane system at higher temperatures [6] [7].
The solubility profile of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol reflects the combined influence of its hydrophobic silyl group, polar oxetane ring, and hydroxyl functionality. The tert-butyldimethylsilyl group significantly enhances solubility in non-polar and moderately polar organic solvents, making the compound readily soluble in many synthetic reaction media [8] .
The oxetane ring contributes to the compound's polarity while maintaining compatibility with organic solvents. Oxetane derivatives are known for their enhanced aqueous solubility compared to their saturated counterparts, though this compound's silyl protection likely reduces water solubility significantly [10] [11].
| Solvent Category | Expected Solubility | Stability in Solvent |
|---|---|---|
| Non-polar organic (hexane, pentane) | Good (due to silyl group) | High (anhydrous conditions) |
| Polar aprotic (THF, DCM, acetone) | Excellent (compatible with both components) | High (if anhydrous) |
| Polar protic (alcohols) | Good to excellent | Moderate (potential hydrolysis) |
| Water | Poor to insoluble | Low (hydrolysis of silyl ether) |
| Aromatic solvents (toluene, benzene) | Good (silyl group compatibility) | High (anhydrous conditions) |
The compound demonstrates excellent solubility in polar aprotic solvents such as tetrahydrofuran, dichloromethane, and acetone, which are commonly employed in organic synthesis involving silyl ethers [12]. This solubility profile is particularly advantageous for synthetic applications where anhydrous conditions are maintained.
In polar protic solvents, the compound maintains good to excellent solubility, though stability becomes a concern due to potential hydrolysis of the silyl ether linkage. The relative stability of tert-butyldimethylsilyl ethers toward hydrolysis follows the established order, with this protecting group showing greater resistance to acidic hydrolysis compared to less bulky silyl ethers [13].
The oxetane ring in (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol constitutes a highly strained four-membered heterocyclic system with significant implications for the compound's chemical behavior and conformational preferences. The ring strain energy of oxetane has been determined to be 25.5 kcal/mol, placing it among the most strained small ring systems, comparable to oxirane (27.3 kcal/mol) but significantly higher than five-membered tetrahydrofuran (5.6 kcal/mol) [1] [14].
| Ring System | Ring Strain Energy (kcal/mol) | Puckering Angle (°) | Hydrogen Bond Acceptor Strength |
|---|---|---|---|
| Oxetane (4-membered) | 25.5 | 8.7 (at 140K) | Strong (stronger than THF) |
| Oxirane (3-membered) | 27.3 | 0 (planar) | Moderate |
| Tetrahydrofuran (5-membered) | 5.6 | ~40 | Moderate |
| Cyclobutane (4-membered) | 26.3 | ~30 | Not applicable |
Crystallographic analysis of the parent oxetane reveals a puckering angle of 8.7° at 140 K, significantly smaller than the ~30° puckering observed in cyclobutane [1]. This reduced puckering in oxetane results from fewer gauche interactions due to the replacement of one methylene unit with oxygen. The nearly planar conformation minimizes ring strain while maintaining the characteristic bond angles that deviate significantly from ideal tetrahedral geometry.
The strained carbon-oxygen-carbon bond angle in the oxetane ring effectively exposes the oxygen lone pairs, contributing to enhanced Lewis basicity and hydrogen-bond accepting ability [1]. This structural feature makes oxetane a stronger hydrogen-bond acceptor than other cyclic ethers and even surpasses the hydrogen-bonding capacity of many carbonyl-containing compounds [1].
Computational studies utilizing density functional theory methods have provided insights into the conformational behavior of substituted oxetanes. Molecular dynamics simulations on oxetane-containing peptides reveal that oxetane incorporation induces conformational changes in the surrounding molecular framework, with the modification reducing backbone flexibility and establishing new intramolecular hydrogen-bonding patterns [15] [16].
The 3,3-disubstitution pattern in (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol introduces additional steric considerations. The bulky tert-butyldimethylsilyl group and the methanol substituent occupy positions that could influence the ring's conformational dynamics and the accessibility of the oxygen lone pairs for intermolecular interactions [17].
The methanol substituent in (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol provides the compound with distinct hydrogen-bonding capabilities that significantly influence its physical properties and intermolecular interactions. The primary hydroxyl group can function as both a hydrogen-bond donor through its hydroxyl hydrogen and as a hydrogen-bond acceptor through the oxygen lone pairs [18] [5].
Research on methanol hydrogen-bonding characteristics demonstrates that the hydroxyl group can participate in up to three hydrogen bonds simultaneously: donating one bond through the hydrogen atom and accepting two bonds through the oxygen lone pairs [5]. The typical hydrogen-bond energy range for methanol interactions spans 4-6 kcal/mol, though this can vary significantly depending on the molecular environment and the nature of the hydrogen-bonding partner [19] [20].
| Functional Group | Hydrogen Bond Donor Capacity | Hydrogen Bond Acceptor Capacity | Typical H-bond Energy Range (kcal/mol) |
|---|---|---|---|
| Methanol (primary OH) | Strong (1 bond) | Moderate (2 bonds via lone pairs) | 4-6 |
| Oxetane oxygen | None | Strong (2 bonds via lone pairs) | 6-8 |
| Silyl ether linkage | None | Weak to moderate | 2-4 |
| Hydroxyl in sterically hindered environment | Moderate (steric hindrance) | Moderate (2 bonds via lone pairs) | 3-5 |
The hydrogen-bonding capacity of the methanol substituent is influenced by the steric environment created by the adjacent oxetane ring and the bulky tert-butyldimethylsilyl group. Steric hindrance around hydroxyl groups has been shown to reduce hydrogen-bonding strength and accessibility [5]. In tert-butanol, for example, the large alkyl group significantly obstructs access to the hydroxyl group, reducing hydrogen-bond formation compared to less hindered alcohols like methanol [5].
The presence of the oxetane ring adds complexity to the hydrogen-bonding network. The oxetane oxygen acts as a strong hydrogen-bond acceptor, potentially competing with the methanol hydroxyl for hydrogen-bonding partners [1] [10]. This dual hydrogen-bond accepting capacity could lead to the formation of complex intermolecular networks in condensed phases.
Thermodynamic studies on methanol-containing hydrogen-bonded complexes reveal that gas-phase hydrogen bonds involving methanol are generally stronger than their solution-phase counterparts due to solvation effects [19]. The enthalpy of hydrogen-bond formation (ΔH°) varies significantly with the electronic properties of the hydrogen-bonding partner, with electron-donating substituents generally strengthening the interactions [20].
The methanol substituent's hydrogen-bonding characteristics are further modified by the electronic effects of the adjacent functional groups. The electron-withdrawing nature of the silicon atom in the silyl ether linkage may influence the electron density on the methanol oxygen, potentially affecting its hydrogen-bonding capacity. However, the distance between these groups likely minimizes direct electronic interactions [6].